molecular formula C12H14OSe B14440737 Cyclopentanone, 3-methyl-2-(phenylseleno)- CAS No. 78763-74-3

Cyclopentanone, 3-methyl-2-(phenylseleno)-

Cat. No.: B14440737
CAS No.: 78763-74-3
M. Wt: 253.21 g/mol
InChI Key: RRXPCVFTXKRUSU-UHFFFAOYSA-N
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Description

Cyclopentanone, 3-methyl-2-(phenylseleno)- is an organic compound that features a cyclopentanone ring substituted with a methyl group at the 3-position and a phenylseleno group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 3-methyl-2-(phenylseleno)- typically involves the introduction of the phenylseleno group to a pre-formed cyclopentanone ring. One common method is the reaction of 3-methylcyclopentanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for Cyclopentanone, 3-methyl-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-methyl-2-(phenylseleno)- can undergo various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form a selenoxide, which can further undergo elimination to yield an alkene.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.

    Substitution: The phenylseleno group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of alkenes and selenoxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

Cyclopentanone, 3-methyl-2-(phenylseleno)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentanone, 3-methyl-2-(phenylseleno)- involves its interaction with various molecular targets and pathways. The phenylseleno group can undergo redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 3-methyl-: Lacks the phenylseleno group, making it less reactive in certain chemical transformations.

    Cyclopentanone, 2-(phenylseleno)-: Lacks the methyl group at the 3-position, which can influence its reactivity and biological activity.

    Cyclopentanone, 3-methyl-2-(phenylthio)-: Contains a phenylthio group instead of a phenylseleno group, which can affect its chemical and biological properties.

Uniqueness

Cyclopentanone, 3-methyl-2-(phenylseleno)- is unique due to the presence of both the methyl and phenylseleno groups, which confer distinct reactivity and potential biological activity. The phenylseleno group, in particular, is known for its ability to participate in redox reactions, making this compound valuable for various applications in research and industry.

Properties

CAS No.

78763-74-3

Molecular Formula

C12H14OSe

Molecular Weight

253.21 g/mol

IUPAC Name

3-methyl-2-phenylselanylcyclopentan-1-one

InChI

InChI=1S/C12H14OSe/c1-9-7-8-11(13)12(9)14-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

RRXPCVFTXKRUSU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C1[Se]C2=CC=CC=C2

Origin of Product

United States

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